(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is a chemical compound with the molecular formula . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with both a bromophenyl group and a phenyl group, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties.
This compound is classified under organic compounds, specifically as a heterocyclic compound due to the presence of the pyrazole ring. It is often sourced from chemical suppliers such as Sigma-Aldrich, where it is available for research purposes . The compound has been cataloged with various identifiers, including the CAS number 618091-10-4, and is recognized in databases like PubChem, where it is assigned the identifier 4071364 .
The synthesis of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone typically involves several steps:
The reactions are generally carried out under controlled conditions, including temperature and solvent choice, to optimize yield and purity. Common solvents used in these reactions include ethanol or dimethylformamide, and catalysts may be employed to facilitate certain steps.
The molecular structure of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone can be represented as follows:
Nc1c(cnn1-c2ccc(Br)cc2)C(=O)c3ccccc3
TUYKEODGXBQWIS-UHFFFAOYSA-N
The structure features:
The compound exhibits specific physical properties such as melting point and solubility that are crucial for its characterization. These properties can vary based on synthesis methods and purity.
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, which is affected by the electron-withdrawing bromine atom and electron-donating amino group.
The mechanism of action for compounds like (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone often involves interaction with biological targets such as enzymes or receptors. Specific pathways may include:
Data on specific biological activities would require empirical studies to elucidate these mechanisms further.
Relevant data from studies on similar compounds indicate potential biological activities such as anti-inflammatory and analgesic properties .
The scientific uses of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone span several fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1